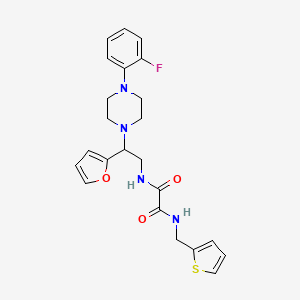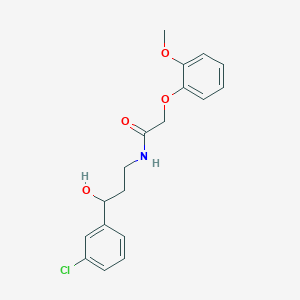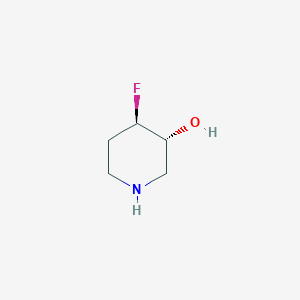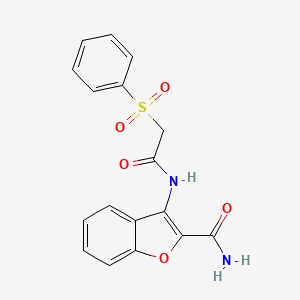
Benzenesulfonamide, 4-bromo-N-2H-tetrazol-5-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzenesulfonamide, 4-bromo-N-2H-tetrazol-5-yl-” is a chemical compound with the molecular formula C7H6BrN5O2S . It has a molecular weight of 304.12 .
Molecular Structure Analysis
The molecular structure of “Benzenesulfonamide, 4-bromo-N-2H-tetrazol-5-yl-” consists of a benzenesulfonamide core with a 4-bromo substitution and a N-2H-tetrazol-5-yl group .Physical And Chemical Properties Analysis
“Benzenesulfonamide, 4-bromo-N-2H-tetrazol-5-yl-” has a predicted density of 1.991±0.06 g/cm3 and a predicted boiling point of 501.2±52.0 °C .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has shown significant antibacterial activity. The synthesized compounds possessed a significant zone of inhibition ranging from 12.5±0.14 to 15.35±0.63 mm at higher concentrations (100 μg/mL), while compound 6a exhibited the highest zone of inhibition .
Anticancer Activity
The compound has been screened for its anticancer activities. It has shown promising results in the treatment of non-small cell lung cancer (NSCLC), which is responsible for more than 30% of cancer-related deaths .
Anti-Tuberculosis Activity
The compound has been used in the treatment of tuberculosis (TB), a disease caused by the Mycobacterium tuberculosis bacterium. It has shown promising results in reducing the toxic effects and increasing the survival rate .
Antifungal Activity
Tetrazole derivatives, such as “4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide”, have shown a wide range of biological properties including antifungal activity .
Anti-Inflammatory Activity
Tetrazole derivatives have also shown anti-inflammatory activity, making them useful in the treatment of conditions characterized by inflammation .
Antihypertensive Activity
The compound belongs to the sartans family, biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension .
Use in Energetic Materials
Although not directly related to “4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide”, tetrazole derivatives have been used in the synthesis of high-performance energetic materials due to their good detonation properties .
Use in Pharmaceutical Chemistry
Tetrazole moieties are promising drugs in pharmaceutical chemistry and it is commonly known as better pharmacological agents and novel medications .
Mecanismo De Acción
Target of Action
The primary targets of 4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide are certain amino acid residues within the active pockets of specific enzymes . These residues include ASP168, PHE169, GLU71, and SER32 .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction is facilitated by the electrostatic interactions between the NO2- part of the compound and the NH2+ groups of the selected enzyme’s lysine residues .
Pharmacokinetics
The compound’s molecular weight is 30412, and it has a predicted density of 1991±006 g/cm3 . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The compound exhibits significant cytotoxic effects, as demonstrated by its inhibition zones ranging from 12.5±0.14 to 15.35±0.63 mm at higher concentrations (100 μg/mL) . This suggests that the compound could potentially induce cell death in the targeted cells.
Action Environment
The action, efficacy, and stability of 4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide could be influenced by various environmental factors. For instance, the compound’s reactivity could be affected by the presence of an inert atmosphere . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other chemical substances in the environment.
Propiedades
IUPAC Name |
4-bromo-N-(2H-tetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5O2S/c8-5-1-3-6(4-2-5)16(14,15)11-7-9-12-13-10-7/h1-4H,(H2,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXHZJOYOUNZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NNN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-[1-(3-methoxy-2-methylindazole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2473580.png)


![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473586.png)



![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide](/img/structure/B2473594.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2473596.png)




![5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2473602.png)